

Application Notes and Protocols: Ertugliflozin In Vitro Assays for Kidney Cell Lines

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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B560060

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **ertugliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established SGLT2 inhibitors as a key therapeutic class for the management of type 2 diabetes. Beyond its glucose-lowering effects, emerging evidence suggests that **ertugliflozin** may also exert direct protective effects on the kidneys, independent of its systemic effects.

These application notes provide a comprehensive overview of in vitro assay protocols to investigate the effects of **ertugliflozin** on kidney cell lines. The provided methodologies are essential for researchers aiming to elucidate the cellular and molecular mechanisms underlying the renal effects of **ertugliflozin**. The protocols are primarily focused on human kidney proximal tubule cell lines, such as HK-2, which are physiologically relevant models for studying SGLT2 inhibition.

Data Presentation

Ertugliflozin Inhibitory Activity

Target	IC50 (nM)	Selectivity (over SGLT1)	Reference
Human SGLT2	0.877	>2000-fold	[1] [2]
Human SGLT1	1960	-	[1] [2]

Experimental Protocols

SGLT2 Inhibition Assay in Kidney Cells

This assay is designed to quantify the inhibitory effect of **ertugliflozin** on SGLT2-mediated glucose uptake in a relevant kidney cell line. A fluorescent glucose analog, 2-NBDG, is used to measure glucose uptake.

Cell Line: HK-2 (human kidney proximal tubule cell line)

Materials:

- HK-2 cells
- DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **Ertugliflozin**
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)
- Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)
- Phlorizin (a non-selective SGLT inhibitor, as a positive control)
- 96-well black, clear-bottom plates
- Fluorescence plate reader

Protocol:

- Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well and allow them to adhere and grow to confluence for 48 hours.
- Compound Preparation: Prepare a stock solution of **ertugliflozin** in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be less than 0.1%.
- Cell Treatment:
 - Wash the cells twice with pre-warmed sodium-free buffer.
 - Incubate the cells with sodium-containing or sodium-free buffer containing various concentrations of **ertugliflozin** or phlorizin for 30 minutes at 37°C.
- Glucose Uptake:
 - Add 2-NBDG to each well at a final concentration of 100 μ M.
 - Incubate for 30 minutes at 37°C.
- Measurement:
 - Remove the 2-NBDG solution and wash the cells three times with ice-cold sodium-free buffer.
 - Add 100 μ L of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
 - Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
- Data Analysis:
 - Subtract the fluorescence values of the sodium-free buffer wells (background) from the sodium-containing buffer wells to determine the SGLT-mediated glucose uptake.
 - Calculate the percentage of inhibition for each concentration of **ertugliflozin** compared to the vehicle control.

- Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol assesses the effect of **ertugliflozin** on the viability of kidney cells, particularly under conditions mimicking diabetic nephropathy (high glucose).

Cell Line: HK-2

Materials:

- HK-2 cells
- DMEM/F12 medium (normal glucose: 5.5 mM; high glucose: 30 mM)
- **Ertugliflozin**
- Cell Counting Kit-8 (CCK-8) or Crystal Violet stain
- 96-well plates

Protocol:

- Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to attach overnight.
- Treatment:
 - Replace the medium with either normal glucose or high glucose medium.
 - Add different concentrations of **ertugliflozin** to the wells. Include a vehicle control (DMSO).
 - Incubate for 24, 48, and 72 hours.
- Viability Assessment (using CCK-8):
 - Add 10 μ L of CCK-8 solution to each well.

- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the cell viability as a percentage of the control group.
 - Compare the viability of cells treated with **ertugliflozin** under normal and high glucose conditions.

Western Blot Analysis for Fibrosis and Inflammation Markers

This protocol is used to investigate the effect of **ertugliflozin** on the expression of key proteins involved in renal fibrosis and inflammation.

Cell Line: HK-2

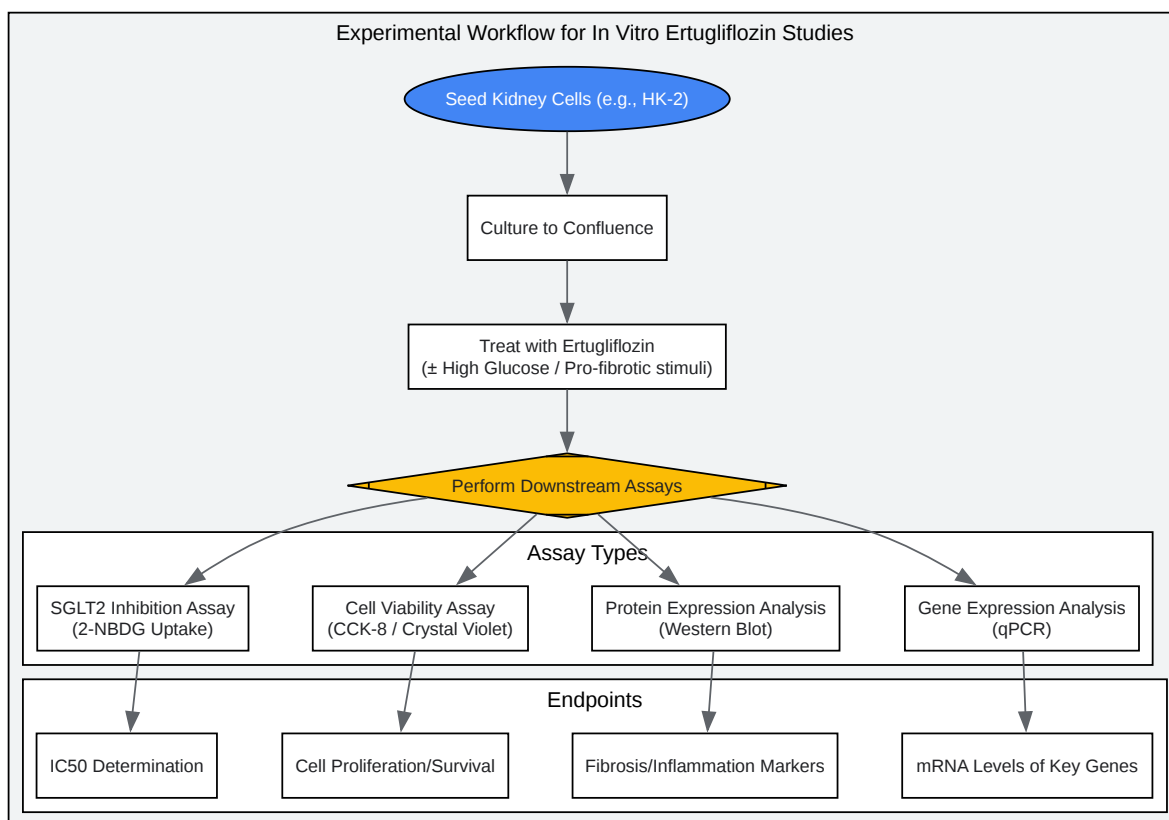
Materials:

- HK-2 cells
- DMEM/F12 medium (normal and high glucose)
- **Ertugliflozin**
- TGF- β 1 (Transforming Growth Factor-beta 1) to induce a fibrotic response
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-Collagen IV, anti- α -SMA, anti-NF- κ B, anti-ICAM-1)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Protocol:

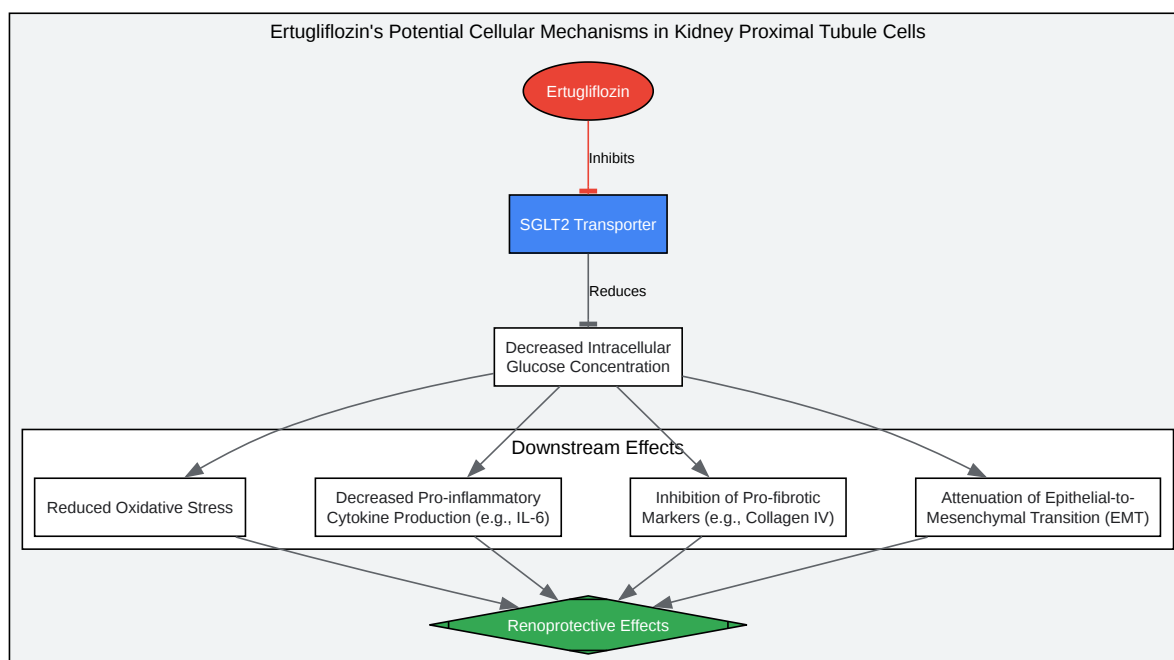
- Cell Culture and Treatment:
 - Culture HK-2 cells in 6-well plates until they reach 80-90% confluency.
 - Treat the cells with high glucose medium and/or TGF- β 1 in the presence or absence of **ertugliflozin** for 48-72 hours.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with RIPA buffer.
 - Centrifuge the lysates and collect the supernatant.
 - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescence imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the expression of the target proteins to a loading control (e.g., β -actin or GAPDH).

Visualization of Pathways and Workflows



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Caption: A generalized workflow for in vitro evaluation of **ertugliflozin** in kidney cell lines.



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Caption: Proposed signaling pathways influenced by **ertugliflozin** in kidney cells.

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References

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- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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